

# DL-01 (formic) antibody conjugation protocol for IgG1

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Compound of Interest		
Compound Name:	DL-01 (formic)	
Cat. No.:	B15138320	Get Quote

## **Application Notes and Protocols**

Topic: **DL-01 (formic)** Antibody Conjugation Protocol for IgG1

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2][3] The antibody component of an ADC directs the conjugate to a specific antigen on the surface of target cells, leading to internalization and subsequent release of the cytotoxic payload, thereby minimizing off-target toxicity.[2][3] Immunoglobulin G1 (IgG1) is the most commonly used antibody isotype for ADCs due to its long serum half-life, favorable effector functions, and well-understood structure.[4][5]

This document provides a detailed protocol for the conjugation of a hypothetical drug-linker, designated as "**DL-01** (**formic**)," to a human IgG1 monoclonal antibody. As a specific protocol for a compound named "**DL-01** (**formic**)" is not publicly available, this application note outlines a representative and robust method based on the well-established lysine amide coupling chemistry. This common conjugation strategy targets the primary amines of lysine residues on the antibody surface.[6] It is assumed for this protocol that "DL-01" is an NHS-ester activated drug-linker complex, a widely used reagent for targeting lysine residues.



The following sections detail the experimental procedure, required materials, data analysis, and include diagrams of the experimental workflow and a relevant biological signaling pathway.

#### **Principle of the Method**

The conjugation protocol is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the DL-01 drug-linker and the primary amine groups of lysine residues on the IgG1 antibody. This reaction forms a stable amide bond, covalently attaching the drug-linker to the antibody. The reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.0) to ensure the lysine  $\epsilon$ -amino groups are deprotonated and thus nucleophilic. The drug-to-antibody ratio (DAR) can be controlled by adjusting the molar ratio of the DL-01 linker-drug to the antibody. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated drug-linker and other reagents.

## **Materials and Reagents**



Reagent/Material	Supplier	Catalog Number
Human IgG1 Monoclonal Antibody	(User's choice)	-
DL-01 (formic) NHS Ester	(Assumed)	-
Phosphate Buffered Saline (PBS), pH 7.4	(Standard supplier)	-
0.1 M Sodium Phosphate Buffer, pH 8.0	(User prepared)	-
Anhydrous Dimethyl Sulfoxide (DMSO)	(Standard supplier)	-
Zeba™ Spin Desalting Columns, 7K MWCO	Thermo Fisher Scientific	89882
Amicon® Ultra-4 Centrifugal Filter Units, 50 kDa	MilliporeSigma	UFC805024
Hydrophobic Interaction Chromatography (HIC) Column	(e.g., Tosoh Bioscience)	(e.g., TSKgel Butyl-NPR)
Size Exclusion Chromatography (SEC) Column	(e.g., Agilent)	(e.g., AdvanceBio SEC)

## **Experimental Protocol**

- 1. Antibody Preparation
- 1.1. Prepare the IgG1 antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. 1.2. If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a Zeba<sup>™</sup> Spin Desalting Column or through dialysis. 1.3. Determine the precise concentration of the antibody solution by measuring the absorbance at 280 nm (A280). (Extinction coefficient for human IgG1 is typically 1.4 mL/mg·cm).
- 2. Preparation of **DL-01 (formic)** NHS Ester Solution



- 2.1. Immediately before use, dissolve the **DL-01 (formic)** NHS Ester in anhydrous DMSO to a final concentration of 10 mM. 2.2. Vortex briefly to ensure complete dissolution.
- 3. Antibody Conjugation Reaction
- 3.1. In a microcentrifuge tube, dilute the antibody to a final concentration of 5 mg/mL with 0.1 M Sodium Phosphate Buffer, pH 8.0. 3.2. Add the desired molar excess of the 10 mM **DL-01** (formic) NHS Ester solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess. 3.3. Gently mix the reaction by pipetting up and down. Avoid vigorous vortexing to prevent antibody denaturation. 3.4. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
- 4. Purification of the Antibody-Drug Conjugate
- 4.1. Removal of Unconjugated Drug-Linker: 4.1.1. To remove excess, unconjugated **DL-01** (formic) NHS Ester, use a Zeba<sup>™</sup> Spin Desalting Column according to the manufacturer's instructions. 4.1.2. Alternatively, perform buffer exchange using an Amicon® Ultra-4 Centrifugal Filter Unit (50 kDa MWCO). Wash the conjugate with PBS, pH 7.4, three times. 4.2. Characterization and Final Purification (Optional but Recommended): 4.2.1. Further purify and characterize the ADC using Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios. 4.2.2. Analyze the final product for aggregation and purity using Size Exclusion Chromatography (SEC).
- 5. Characterization of the ADC
- 5.1. Drug-to-Antibody Ratio (DAR) Determination: 5.1.1. The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the DL-01 payload. 5.1.2. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to determine the distribution of different DAR species. 5.2. Purity and Aggregation Analysis: 5.2.1. Assess the purity and the presence of aggregates in the final ADC preparation by Size Exclusion Chromatography (SEC). 5.3. Confirmation of Conjugation: 5.3.1. Confirm the covalent conjugation of the drug-linker to the antibody using SDS-PAGE analysis, which will show an increase in the molecular weight of the conjugated antibody compared to the unconjugated antibody.

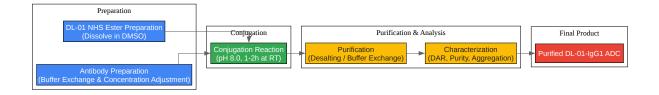
#### **Data Presentation**



Table 1: Representative Quantitative Data for DL-01-IgG1 Conjugation

Parameter	Result	Method
Initial Antibody Concentration	5.0 mg/mL	A280
Molar Ratio (DL-01 : IgG1)	8:1	-
Average Drug-to-Antibody Ratio (DAR)	3.8	HIC-HPLC
Conjugation Efficiency	47.5%	Calculated from DAR
Antibody Recovery	>90%	A280
Monomer Purity	>98%	SEC-HPLC
Aggregates	<2%	SEC-HPLC

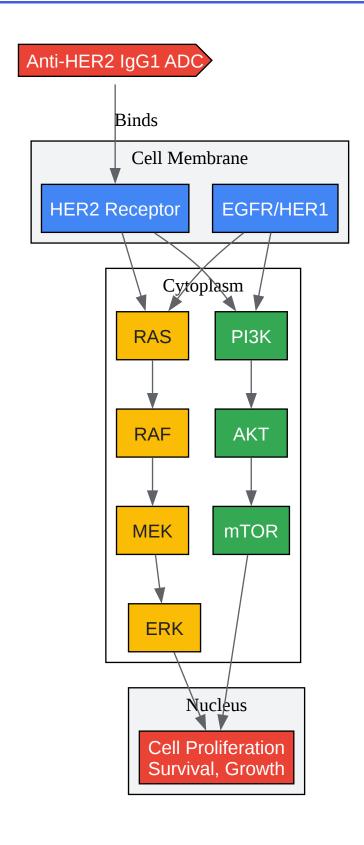
# **Diagrams**



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Caption: Experimental workflow for IgG1 conjugation.





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Caption: HER2 signaling pathway targeted by an ADC.



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